molecular formula C10H10F2O2 B13416919 (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No.: B13416919
M. Wt: 200.18 g/mol
InChI Key: SRZNMFAPEIWYJK-VIFPVBQESA-N
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Description

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with a phenyl-substituted aldehyde under basic conditions, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This, in turn, affects various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The enantiomer of the compound with different stereochemistry.

    4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one: The racemic mixture containing both enantiomers.

    4-Fluoro-3-hydroxy-1-phenylbutan-1-one: A similar compound with only one fluorine atom.

Uniqueness

(S)-4,4-Difluoro-3-hydroxy-1-phenylbutan-1-one is unique due to its specific stereochemistry and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

(3S)-4,4-difluoro-3-hydroxy-1-phenylbutan-1-one

InChI

InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,9-10,14H,6H2/t9-/m0/s1

InChI Key

SRZNMFAPEIWYJK-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(F)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)F)O

Origin of Product

United States

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